Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of the hydroxymethyl group via reduction or substitution reactions.
- Protection and deprotection steps to ensure the correct functional groups are in place.
- Final esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Scale-up of the reaction in batch or continuous flow reactors.
- Implementation of purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Reduction of the pyrrolopyridine ring to form more saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or alkanes.
- Substitution may result in halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other pyrrolopyridine derivatives:
Similar Compounds: Pyrrolopyridine, pyrrolopyrimidine, pyrrolopyrazine.
Uniqueness: The presence of the tert-butyl carboxylate and hydroxymethyl groups may confer unique chemical and biological properties, such as increased stability or enhanced biological activity.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h9-11,14,16H,4-8H2,1-3H3/t9-,10-,11+/m1/s1 |
InChI Key |
SWGIRVLCHJRSDD-MXWKQRLJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCNC[C@H]2C[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCNCC2CC1CO |
Origin of Product |
United States |
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